molecular formula C11H14ClNO2 B8145358 (R)-2-Amino-3-(3-vinylphenyl)propanoic acid hydrochloride

(R)-2-Amino-3-(3-vinylphenyl)propanoic acid hydrochloride

Cat. No.: B8145358
M. Wt: 227.69 g/mol
InChI Key: WGRYLIJWGCZWBY-HNCPQSOCSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

®-2-Amino-3-(3-vinylphenyl)propanoic acid hydrochloride is a chiral amino acid derivative This compound is characterized by the presence of an amino group, a vinyl group attached to a phenyl ring, and a hydrochloride salt form

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ®-2-Amino-3-(3-vinylphenyl)propanoic acid hydrochloride typically involves the following steps:

    Starting Materials: The synthesis begins with commercially available starting materials such as 3-vinylbenzaldehyde and ®-2-amino-3-phenylpropanoic acid.

    Formation of Intermediate: The initial step involves the formation of an intermediate Schiff base through the condensation of 3-vinylbenzaldehyde with ®-2-amino-3-phenylpropanoic acid.

    Reduction: The Schiff base is then reduced using a suitable reducing agent like sodium borohydride to yield the desired ®-2-Amino-3-(3-vinylphenyl)propanoic acid.

    Hydrochloride Salt Formation: Finally, the free amino acid is converted to its hydrochloride salt by treatment with hydrochloric acid.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

®-2-Amino-3-(3-vinylphenyl)propanoic acid hydrochloride can undergo various chemical reactions, including:

    Oxidation: The vinyl group can be oxidized to form corresponding epoxides or aldehydes.

    Reduction: The vinyl group can be reduced to an ethyl group using hydrogenation.

    Substitution: The amino group can participate in nucleophilic substitution reactions, forming amides or other derivatives.

Common Reagents and Conditions

    Oxidation: Reagents like m-chloroperbenzoic acid (m-CPBA) for epoxidation.

    Reduction: Catalysts such as palladium on carbon (Pd/C) for hydrogenation.

    Substitution: Reagents like acyl chlorides or anhydrides for amide formation.

Major Products

    Epoxides: Formed from the oxidation of the vinyl group.

    Ethyl Derivatives: Formed from the reduction of the vinyl group.

    Amides: Formed from the substitution of the amino group.

Scientific Research Applications

®-2-Amino-3-(3-vinylphenyl)propanoic acid hydrochloride has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of complex organic molecules.

    Biology: Studied for its potential role in biochemical pathways and interactions with enzymes.

    Medicine: Investigated for its potential therapeutic properties, including its role as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of ®-2-Amino-3-(3-vinylphenyl)propanoic acid hydrochloride involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with biological molecules, while the vinyl group can participate in π-π interactions. These interactions can influence the compound’s binding affinity and specificity towards enzymes or receptors, modulating their activity and leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

    ®-2-Amino-3-phenylpropanoic acid: Lacks the vinyl group, making it less versatile in certain chemical reactions.

    ®-2-Amino-3-(4-vinylphenyl)propanoic acid: Similar structure but with the vinyl group in a different position, affecting its reactivity and binding properties.

Uniqueness

®-2-Amino-3-(3-vinylphenyl)propanoic acid hydrochloride is unique due to the specific positioning of the vinyl group, which can significantly influence its chemical reactivity and biological interactions. This makes it a valuable compound for targeted research and applications.

Properties

IUPAC Name

(2R)-2-amino-3-(3-ethenylphenyl)propanoic acid;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13NO2.ClH/c1-2-8-4-3-5-9(6-8)7-10(12)11(13)14;/h2-6,10H,1,7,12H2,(H,13,14);1H/t10-;/m1./s1
Details Computed by InChI 1.0.6 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WGRYLIJWGCZWBY-HNCPQSOCSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CC1=CC=CC(=C1)CC(C(=O)O)N.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C=CC1=CC=CC(=C1)C[C@H](C(=O)O)N.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14ClNO2
Details Computed by PubChem 2.1 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

227.69 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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